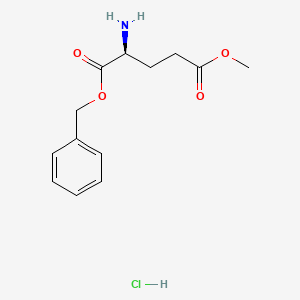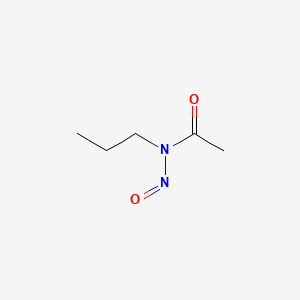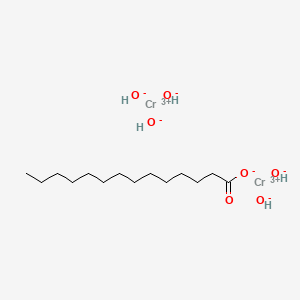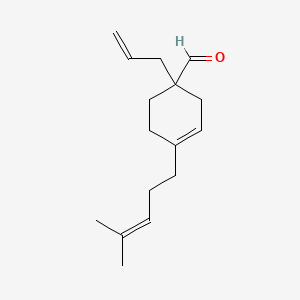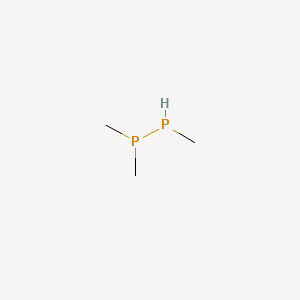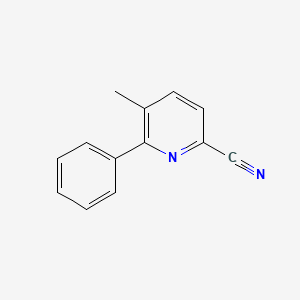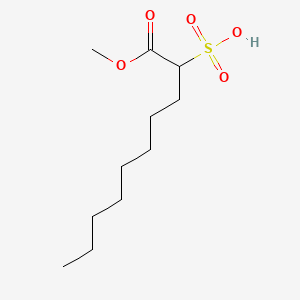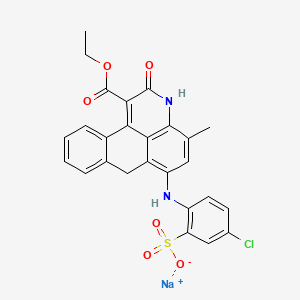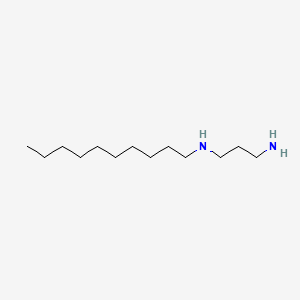
3-Pyridazinecarboxamide,1,6-dihydro-n-(4-methoxyphenyl)-1-methyl-6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridazinecarboxamide,1,6-dihydro-n-(4-methoxyphenyl)-1-methyl-6-oxo- is a synthetic organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features additional functional groups that may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxamide,1,6-dihydro-n-(4-methoxyphenyl)-1-methyl-6-oxo- typically involves multi-step organic reactions. A common route might include:
Formation of the pyridazine ring: Starting from hydrazine and a suitable dicarbonyl compound.
Introduction of the carboxamide group: Through amidation reactions.
Functionalization with methoxyphenyl and methyl groups: Via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the pyridazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Pyridazinecarboxamide,1,6-dihydro-n-(4-methoxyphenyl)-1-methyl-6-oxo- could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Involving binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine derivatives: Such as pyridazine-3-carboxylic acid or pyridazine-4-carboxamide.
Other heterocyclic compounds: Such as pyrimidines or pyrazines.
Uniqueness
The unique combination of functional groups in 3-Pyridazinecarboxamide,1,6-dihydro-n-(4-methoxyphenyl)-1-methyl-6-oxo- may impart distinct chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific research or industrial applications.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O3/c1-16-12(17)8-7-11(15-16)13(18)14-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,14,18) |
InChI-Schlüssel |
WUFRKWVMMQTDST-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



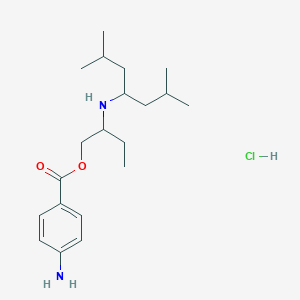
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
